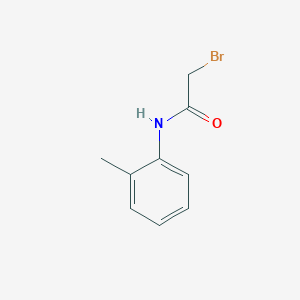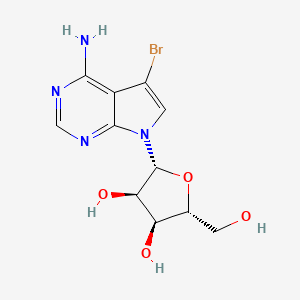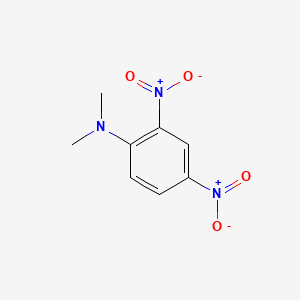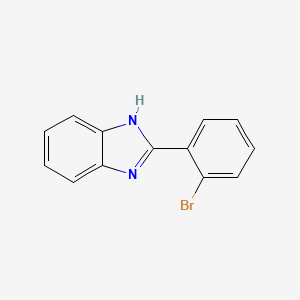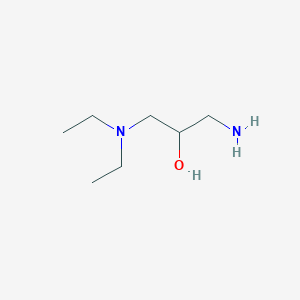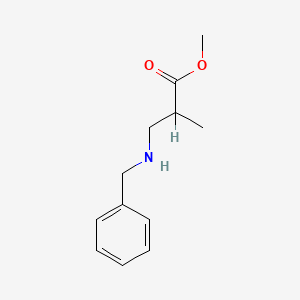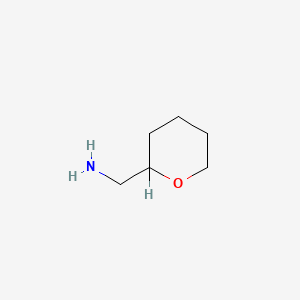
1-(pyrrolidin-1-yl)propan-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine structures involves innovative approaches, including the facile synthesis of α,α′ disubstituted N-hydroxypyrrolidines via double 1,4-addition of hydroxylamine in an environmentally friendly ethanol/water system at room temperature (Bargiggia & Murray, 2006). Another method highlights the proline-catalyzed sequential alpha-aminoxylation and alpha-amination of aldehydes, leading to the synthesis of bioactive molecules (Jha, Kondekar, & Kumar, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to alpha-Methylpyrrolidine-1-ethanol has been detailed through techniques such as X-ray diffraction. For example, the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol was elucidated, demonstrating intermolecular hydrogen bonding crucial for stabilizing the compound's structure (Percino et al., 2015).
Chemical Reactions and Properties
The reactivity of pyrrolidine derivatives in multicomponent reactions, such as the 1,3-dipolar cycloaddition reaction, showcases the versatility of these compounds in synthesizing novel spiropyrrolidines and spirothiapyrrolizidines with high regioselectivity and yield (Liu, Dou, & Shi, 2010).
Physical Properties Analysis
The study of N-methylpyrrolidinone and ethanol mixtures reveals insights into the solvation and molecular interactions between amide and alcohol, which could provide a parallel understanding of the physical interactions involving alpha-Methylpyrrolidine-1-ethanol (Zielkiewicz, 2003).
Chemical Properties Analysis
Investigations into the conversion of related compounds, such as 2-(methylthio)ethanol into chlorinated derivatives, highlight the chemical reactivity and potential for functional group transformations in pyrrolidine-based alcohols (Billington & Golding, 1982). Additionally, the enzymatic modification of elongation factor 1 alpha by ethanolamine-phosphoglycerol moieties suggests interesting posttranslational modifications that might have analogies in the chemistry of alpha-Methylpyrrolidine-1-ethanol (Whiteheart et al., 1989).
Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine, qui fait partie du composé « 1-(pyrrolidin-1-yl)propan-2-ol », est largement utilisé par les chimistes médicinaux pour obtenir des composés pour le traitement des maladies humaines . L'intérêt pour ce squelette saturé est accru par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Traitement des maladies neurodégénératives
Les composés contenant une partie γ-lactame, comme le « this compound », ont été importants dans le traitement des maladies neurodégénératives . Cela est dû à leur capacité à modifier les paramètres physicochimiques et à obtenir les meilleurs résultats ADME/Tox pour les candidats médicaments .
Applications antifongiques et antibactériennes
Le composé « this compound » possède diverses activités pharmacologiques, telles que des propriétés antifongiques et antibactériennes . Cela en fait un outil précieux dans la lutte contre divers types d'infections .
Applications anticonvulsivantes
Ce composé présente également des propriétés anticonvulsivantes . Cela signifie qu'il peut être utilisé dans le traitement de maladies comme l'épilepsie, offrant une nouvelle voie potentielle pour l'intervention thérapeutique .
Applications anticancéreuses
Le composé « this compound » a montré des propriétés anticancéreuses . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux traitements pour divers types de cancer .
Applications antioxydantes
Enfin, ce composé a démontré une activité antioxydante . Les antioxydants sont largement étudiés pour leur capacité à protéger les organismes et à diminuer le stress oxydatif lors de toute lésion cellulaire . Cela fait du « this compound » un candidat potentiel pour le développement de nouvelles thérapies antioxydantes .
Orientations Futures
Propriétés
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYANEJZLUMJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307273 | |
| Record name | α-Methyl-1-pyrrolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42122-41-8 | |
| Record name | α-Methyl-1-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42122-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylpyrrolidine-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042122418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-1-pyrrolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpyrrolidine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)
![1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1266494.png)
![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)
